3-(Methylamino)propanenitrile

描述

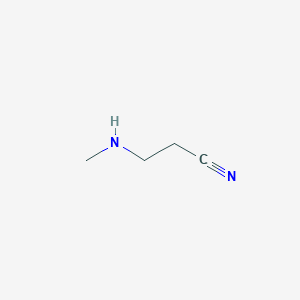

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(methylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-6-4-2-3-5/h6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIJBMUBHBAUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061004 | |

| Record name | Propanenitrile, 3-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanenitrile, 3-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

693-05-0 | |

| Record name | 3-(Methylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylamino)propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylaminopropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methylamino Propanenitrile

Established Synthetic Routes for 3-(Methylamino)propanenitrile

The preparation of this compound relies on well-understood reaction mechanisms that offer reliable access to this compound.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a primary route for synthesizing this compound. In this reaction, methylamine (B109427) serves as the nucleophile, and acrylonitrile (B1666552) acts as the Michael acceptor. The nucleophilic methylamine attacks the β-carbon of acrylonitrile, leading to the formation of the C-N bond and yielding the desired product.

This reaction is one of the most effective methods for creating C-C and C-N bonds in a controlled manner ijsdr.org. The process is typically carried out by reacting methylamine with an α,β-unsaturated nitrile over a heterogeneous catalyst google.com. The general mechanism involves the addition of the amine to the activated double bond, a process that has been widely applied in organic synthesis ijsdr.orgmdpi.com. A potential side reaction is the addition of a second molecule of acrylonitrile to the newly formed this compound, which would result in the formation of 3,3'-(methylimino)bis(propanenitrile).

Nucleophilic substitution reactions provide an alternative pathway for the synthesis of this compound and its derivatives. This method typically involves a substrate with a good leaving group that is displaced by a nucleophile.

In the context of synthesizing derivatives, a notable example is the S(N)2 substitution reaction with methylamine to produce a diamine intermediate. This specific transformation proceeds with an inversion of configuration at the reaction center, affording the product in high yield (80%) after purification through a simple acid/base extraction protocol researchgate.netnih.gov. This demonstrates the effectiveness of nucleophilic substitution in constructing complex chiral molecules derived from the this compound scaffold.

The efficiency of synthesizing 3-aminopropionitriles, including this compound, can be significantly enhanced by optimizing reaction parameters. The reaction between an amine and an α,β-unsaturated nitrile can be performed continuously in various reactors, such as stirred, tubular, or cascade reactors google.com.

Key parameters for optimization include temperature, pressure, and the choice of catalyst. The process is generally conducted at temperatures ranging from 40° to 200° C, with a preferred range of 80° to 160° C google.com. The pressure is maintained between 1 and 350 bar. Specifically, when using primary amines like methylamine, the reaction is preferably carried out at 1 to 150 bar google.com. The use of heterogeneous catalysts, such as oxides of titanium, zirconium, vanadium, niobium, or acidic zeolites, is a crucial aspect of this process google.com. While the reaction can be performed without a solvent, using an excess of the amine or an inert solvent like ether or a hydrocarbon is also an option google.com.

| Parameter | General Range | Preferred Range |

|---|---|---|

| Temperature | 40 - 200 °C | 80 - 160 °C |

| Pressure (Primary Amine) | 1 - 350 bar | 1 - 150 bar |

| Catalysts | Heterogeneous catalysts (e.g., oxides of Ti, Zr, V, Nb; acidic zeolites) | |

| Solvent | Generally none; inert solvents or excess amine can be used |

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is of high importance, particularly for their application as intermediates in the pharmaceutical industry.

Catalytic asymmetric hydrogenation is a powerful and widely used technique for establishing stereocenters with high enantioselectivity okayama-u.ac.jpwikipedia.org. This method is particularly effective for converting prochiral compounds into chiral molecules okayama-u.ac.jp.

In the synthesis of a key intermediate for a fluoroquinolone antibiotic, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, catalytic asymmetric hydrogenation plays a pivotal role researchgate.netnih.gov. A specific transformation in the synthetic sequence involves the hydrogenation of a β-keto-γ-lactam using a chiral DM-SEGPHOS-Ru(II) complex as the catalyst researchgate.netnih.gov. This reaction produces a β-hydroxy amide intermediate with good yield and excellent stereoselectivity researchgate.netnih.gov. The use of chiral phosphine ligands, such as BINAP and its derivatives, in combination with metals like rhodium and ruthenium, is a cornerstone of modern asymmetric hydrogenation okayama-u.ac.jpwikipedia.orgmdma.ch. The fine-tuning of these chiral catalysts is essential for achieving the high performance required for industrial applications okayama-u.ac.jp.

Achieving precise control over enantiomeric and diastereomeric outcomes is a central challenge in stereoselective synthesis. The synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile showcases a successful strategy for controlling multiple stereocenters researchgate.netnih.gov.

The key transformations highlight two distinct strategic elements. First, the catalytic asymmetric hydrogenation step, using the DM-SEGPHOS-Ru(II) complex, establishes the initial stereochemistry, yielding a β-hydroxy amide researchgate.netnih.gov. After recrystallization, this intermediate is obtained with a high diastereomeric excess (de) of 98% and an exceptional enantiomeric excess (ee) of over 99% researchgate.netnih.gov. Second, a subsequent S(N)2 substitution reaction with methylamine proceeds with a complete inversion of configuration at the reacting stereocenter, ensuring the desired final stereochemistry of the diamine product researchgate.netnih.gov. This multi-step approach, combining highly selective catalytic reactions with stereospecific transformations, provides a robust pathway to complex chiral molecules.

| Transformation Step | Catalyst/Reagent | Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | DM-SEGPHOS-Ru(II) complex | 73% | 98% | >99% |

| S(N)2 Substitution | Methylamine | 80% | N/A | N/A (Inversion of configuration) |

Diastereoselective Salt Formation and Resolution Techniques

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the synthesis of chiral molecules. For amines such as this compound, one of the most common methods for chiral resolution is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral carboxylic acid. The resulting salts are diastereomers and often exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

While specific studies detailing the diastereoselective salt formation and resolution of this compound are not extensively documented in publicly available literature, the general principles of this technique are well-established. The process would involve the following conceptual steps:

Selection of a Resolving Agent: A suitable chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid, would be selected. The choice of the resolving agent is often empirical and depends on its ability to form well-defined crystalline salts with the amine.

Salt Formation: The racemic this compound would be treated with the chiral resolving agent in an appropriate solvent. This results in the formation of a mixture of two diastereomeric salts.

Fractional Crystallization: The mixture of diastereomeric salts is then subjected to fractional crystallization. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution.

Isolation and Liberation of the Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of this compound can then be liberated by treating the salt with a base to neutralize the chiral acid.

The efficiency of the resolution process is dependent on several factors, including the choice of solvent, the temperature of crystallization, and the specific properties of the diastereomeric salts formed.

Chemical Reactivity and Transformation Mechanisms of this compound

The presence of both a secondary amine and a nitrile functional group in this compound imparts a versatile chemical reactivity to the molecule. These groups can undergo a range of transformations, either independently or in concert.

Oxidation Reactions of the Nitrile and Amine Moieties

Detailed experimental studies on the oxidation of this compound are not readily found in the surveyed scientific literature. However, the expected reactivity can be inferred from the known chemistry of secondary amines and nitriles.

The secondary amine moiety is susceptible to oxidation by various reagents. Strong oxidants would likely lead to complex product mixtures or degradation of the molecule. Milder oxidation conditions could potentially lead to the formation of a nitrone or an imine.

The nitrile group is generally resistant to oxidation under mild conditions. However, under harsh oxidative conditions, it could potentially be converted to a carboxylic acid, though this would likely be accompanied by oxidation of the amine functionality as well.

Reduction Reactions of the Nitrile Group to Amines

The reduction of nitriles to primary amines is a fundamental and widely used transformation in organic synthesis. This reaction can be achieved using a variety of reducing agents. For this compound, the reduction of the nitrile group would yield N-methylpropane-1,3-diamine.

Common methods for the reduction of nitriles include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is typically carried out under pressure.

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically performed in an ethereal solvent such as diethyl ether or tetrahydrofuran.

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. In the case of this compound, the secondary amine is generally stable under the conditions used for nitrile reduction.

Nucleophilic Substitution Reactions Involving the Nitrile Group

The nitrile group itself is not susceptible to direct nucleophilic substitution at the carbon atom. However, the carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. This typically leads to addition reactions rather than substitution.

For instance, Grignard reagents can add to the nitrile group to form an intermediate imine, which can then be hydrolyzed to a ketone. However, specific studies detailing such reactions with this compound are not prevalent in the literature.

Participation in Palladium-Catalyzed Carbonylation and other Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While there is a vast body of literature on palladium-catalyzed reactions, specific examples involving this compound as a substrate are not widely reported.

The secondary amine in this compound could potentially participate in palladium-catalyzed N-arylation reactions (Buchwald-Hartwig amination) if an appropriate aryl halide is used as a coupling partner.

The nitrile group is generally not a direct participant in common palladium-catalyzed cross-coupling reactions. However, more specialized palladium-catalyzed transformations involving nitriles have been developed. For example, under certain conditions, the C-CN bond can be activated.

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Role as a Versatile Intermediate in Pharmaceutical Synthesis

The inherent reactivity of its amine and nitrile functionalities has positioned 3-(Methylamino)propanenitrile as a crucial precursor in the synthesis of a diverse array of pharmaceutical compounds. Its integration into synthetic pathways allows for the construction of complex molecular architectures necessary for biological activity.

Precursor in the Synthesis of Fluoroquinolone Antibiotics (e.g., PF-00951966)

A significant application of this compound is in the stereoselective synthesis of key intermediates for novel fluoroquinolone antibiotics. Specifically, a derivative, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, serves as a critical component in the preparation of PF-00951966. lnu.edu.uatcichemicals.com This antibiotic has been developed to combat community-acquired respiratory tract infections, including those caused by multidrug-resistant organisms. lnu.edu.uatcichemicals.com

The synthesis of this key intermediate is a multi-step process, with one of the crucial transformations involving an S(_N)2 substitution reaction with methylamine (B109427) to create the diamine structure. lnu.edu.uatcichemicals.com The development of a highly efficient and stereoselective synthesis for this intermediate, starting from readily available materials like benzyloxyacetyl chloride, highlights the importance of this compound derivatives in accessing complex and medicinally relevant molecules. lnu.edu.uatcichemicals.com

Building Block for Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Derivatives of this compound have been identified as promising scaffolds for the development of inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). This enzyme is a key target in the discovery of drugs for a variety of diseases, including Alzheimer's disease. One such derivative, 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile, has demonstrated significant inhibitory potency against GSK-3β. The synthesis of this class of inhibitors involves the reaction of a piperidine intermediate with acrylonitrile (B1666552) to introduce the cyanoethyl substituent, a transformation that relies on the reactivity of a structure related to this compound.

Integration into Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase

In the ongoing search for new treatments for leishmaniasis, a neglected tropical disease, researchers have focused on inhibiting the enzyme N-Myristoyltransferase (NMT) in the Leishmania parasite. opulentpharma.comsigmaaldrich.com A series of thienopyrimidine-based inhibitors has been developed, and a derivative of this compound, namely 3-((2-((3-(Dimethylamino)propyl)(methyl)amino)thieno[3,2-d]pyrimidin-4-yl)(methyl)amino)propanenitrile, is a notable compound within this class. opulentpharma.comsigmaaldrich.com The synthesis of this molecule involves the displacement of a leaving group on the thienopyrimidine core with this compound. opulentpharma.com This research has led to the identification of potent and selective inhibitors of Leishmania NMT, demonstrating the utility of this compound in constructing novel antiparasitic agents. opulentpharma.comsigmaaldrich.com

Synthesis of S-Adenosylmethionine Decarboxylase Inhibitor Analogues

While S-Adenosylmethionine decarboxylase is a validated target for the development of therapeutics against cancer and parasitic diseases, publicly available scientific literature does not currently detail the specific use of this compound as a direct precursor in the synthesis of its inhibitor analogues. nih.govnih.govpsu.edu The known inhibitors of this enzyme are typically structural analogues of S-adenosylmethionine itself. osti.gov

Utility in the Synthesis of Agrochemicals

Beyond its applications in pharmaceuticals, this compound is also explored as an intermediate in the synthesis of agrochemicals. The chemical functionalities present in the molecule make it a suitable starting material for the development of novel pesticides, herbicides, and fungicides. However, specific examples of commercial agrochemicals derived from this compound are not extensively detailed in readily available scientific literature.

Strategic Use as a Reagent or Solvent in Complex Organic Transformations

This compound is a bifunctional compound that serves as a versatile building block in modern organic synthesis. Its strategic utility stems from the presence of both a nucleophilic secondary amine (the methylamino group) and an electrophilic nitrile group, allowing for a variety of chemical transformations. While it is primarily employed as a reactant that is incorporated into the final molecular structure, its reactive functional groups allow it to participate in a range of complex organic reactions. There is, however, a notable lack of documented evidence for its use as a conventional reagent, such as a non-incorporated base or catalyst, or as a solvent in organic transformations.

The primary application of this compound is as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility is exemplified in the multi-step, stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a critical intermediate for the fluoroquinolone antibiotic, PF-00951966. nih.govresearchgate.net This complex synthesis underscores the importance of the this compound scaffold in constructing medicinally relevant compounds.

The reactivity of this compound is dictated by its two functional groups:

The Nucleophilic Methylamino Group: The secondary amine is a potent nucleophile, capable of reacting with a wide range of electrophiles. This reactivity is fundamental to its role as a building block, enabling the formation of new carbon-nitrogen bonds.

The Electrophilic Nitrile Group: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Additionally, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further pathways for molecular elaboration.

The strategic incorporation of this compound into complex molecules often involves the selective reaction of one functional group while the other is either unreactive under the chosen conditions or protected. This allows for a stepwise and controlled construction of the target molecule.

Below are tables detailing research findings related to the synthesis and key reactions involving this compound and its derivatives, illustrating its role in complex organic transformations.

Table 1: Synthesis of a Key Pharmaceutical Intermediate

This table summarizes a key transformation in the synthesis of the fluoroquinolone antibiotic PF-00951966, where a derivative of this compound is synthesized.

| Product | Starting Materials | Key Transformation | Reagents and Conditions | Yield | Stereoselectivity | Reference |

| Diamine 14 | β-hydroxy amide 11b | SN2 Substitution | Methylamine | 80% | Inversion of configuration | nih.govresearchgate.net |

Table 2: Catalytic Asymmetric Hydrogenation to a Precursor

This table outlines the synthesis of a precursor to the diamine shown in Table 1, highlighting a catalytic asymmetric hydrogenation step.

| Product | Starting Material | Key Transformation | Catalyst | Yield | Stereoselectivity | Reference |

| β-hydroxy amide 11b | Not specified | Catalytic Asymmetric Hydrogenation | Chiral DM-SEGPHOS-Ru(II) complex | 73% | de 98%, ee >99% | nih.govresearchgate.net |

Mechanistic Investigations and Biological Interactions

Elucidation of Molecular Mechanisms of Action for 3-(Methylamino)propanenitrile and its Functional Groups

The distinct reactivity of the nitrile and methylamino moieties governs the compound's interaction with biological molecules, influencing everything from metabolic pathways to molecular recognition.

The nitrile (-C≡N) group is susceptible to hydrolysis, a reaction of significant biochemical consequence. This conversion can proceed via two primary enzymatic pathways, fundamentally altering the compound's chemical nature and biological activity. researchgate.net

Nitrilase-mediated Hydrolysis : In a single-step reaction, nitrilase enzymes can hydrolyze the nitrile group directly to a carboxylic acid and ammonia (B1221849). researchgate.net This transformation converts this compound into N-Methyl-β-alanine.

Nitrile Hydratase/Amidase Pathway : This two-step pathway involves the initial hydration of the nitrile group by a nitrile hydratase to form an amide intermediate, 3-(methylamino)propanamide. researchgate.net Subsequently, an amidase enzyme hydrolyzes the amide to produce the corresponding carboxylic acid (N-Methyl-β-alanine) and ammonia. researchgate.net

The biochemical implication of this hydrolysis is significant. The conversion of a relatively neutral nitrile group into a negatively charged carboxylate group at physiological pH dramatically changes the molecule's polarity and its potential to interact with biological targets. This alteration can affect its solubility, distribution, and ability to bind to receptor sites or enzyme active sites.

The secondary amine (methylamino group) in this compound is a key player in its interaction with biological systems due to its capacity for hydrogen bonding.

Hydrogen Bond Donor and Acceptor : The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen can act as a hydrogen bond donor. This dual capability facilitates the formation of hydrogen bonds with various biological molecules, including amino acid residues in proteins and nucleic acids. researchgate.net

Molecular Recognition : These hydrogen bonding interactions are fundamental to molecular recognition. The specific geometry and electronic properties of the methylamino group allow it to fit into binding pockets of enzymes and receptors, contributing to the specificity of these interactions. Molecular dynamics simulations of the closely related methylamine (B109427) show that the hydrophilic amine group tends to be solvated in aqueous environments, suggesting it is readily available for interaction. nih.gov The formation of hydrogen bonds with a biological target can lead to a stable complex, which is often the initial step in eliciting a biological response.

The nitrile group itself can also participate in noncovalent interactions, acting as a hydrogen bond acceptor. researchgate.net This capability makes it a bioisostere for other functional groups like carbonyls and hydroxyls, allowing it to mimic their interactions with biological targets. researchgate.net

While hydrogen bonding represents a reversible interaction, this compound can also potentially engage in irreversible covalent bond formation. The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack. Nucleophilic functional groups commonly found in biological molecules, such as the thiol groups (-SH) of cysteine residues or the amino groups (-NH2) of lysine (B10760008) residues in proteins, could potentially attack the nitrile carbon. This reaction, if it occurs, would lead to the formation of a stable, covalent adduct, which could permanently modify the structure and function of the target protein, leading to significant biological consequences.

Interactions with Enzyme Systems and Biochemical Pathways

The metabolism and biological effects of this compound are largely mediated by its interactions with specific enzyme systems.

Nitrile-metabolizing enzymes are crucial for the biotransformation of nitrile-containing compounds. researchgate.net The efficiency and pathway of this compound metabolism depend on its suitability as a substrate for these enzymes.

Nitrilases : These enzymes are often categorized based on their substrate preference: aliphatic, aromatic, or arylacetonitrilases. nih.govd-nb.info As an aliphatic nitrile, this compound would be a potential substrate for aliphatic nitrilases. However, substrate specificity can be narrow for some enzymes and broad for others. nih.gov For β-amino nitriles, the protonation of the amino group at certain pH levels can impact enzymatic activity, as unsuccessful hydrolysis attempts at pH 7.0 have been noted, with success being achieved at a more alkaline pH of 9.0. researchgate.net

Nitrile Hydratases (NHases) : These metalloenzymes hydrate (B1144303) nitriles to amides and are used in various industrial processes, such as the production of acrylamide (B121943) from acrylonitrile (B1666552). nih.govebi.ac.uk NHases exhibit activity towards a range of nitriles, but their efficiency can be influenced by the substrate's size and structure. nih.govhnu.edu.cn While many NHases show high activity for small aliphatic nitriles, their performance with bulkier substrates may be limited. nih.gov The presence of the methylamino group in this compound could influence its binding within the active site of different NHases.

The table below summarizes the general substrate classes for these enzyme families.

| Enzyme Family | Primary Function | General Substrate Class for High Activity | Potential Product from this compound |

| Nitrilases | R-C≡N + 2H₂O → R-COOH + NH₃ | Aliphatic, Aromatic, and Arylacetonitriles nih.govd-nb.info | N-Methyl-β-alanine |

| Nitrile Hydratases | R-C≡N + H₂O → R-CONH₂ | Small aliphatic and aromatic nitriles nih.gov | 3-(Methylamino)propanamide |

While direct modulation of signaling pathways by this compound is not extensively documented, derivatives of structurally related compounds are known to influence key cellular pathways. For instance, indole (B1671886) compounds, which are also nitrogen-containing natural products, and their derivatives have been shown to be potent modulators of multiple signaling pathways critical in cell regulation, such as the PI3K/Akt/mTOR and NF-κB pathways. nih.gov This suggests that synthetic derivatives of this compound could be designed to interact with and modulate similar signaling networks. By modifying the core structure, it may be possible to develop new molecules that can selectively inhibit or activate specific kinases or transcription factors, thereby influencing cellular processes like growth, proliferation, and apoptosis.

Toxicological Research and Risk Assessment

Investigation of Potential Carcinogenic Effects in Preclinical Models

The carcinogenic potential of many nitrile compounds is an area of ongoing toxicological research. However, specific preclinical studies investigating the carcinogenic effects of this compound could not be identified in the reviewed scientific literature.

In the absence of direct data, the carcinogenic potential of related nitrile compounds is sometimes considered to provide a preliminary assessment. For instance, acrylonitrile has been classified as "possibly carcinogenic" by the International Agency for Research on Cancer quora.com. The carcinogenicity of acrylonitrile is thought to be mediated by its metabolite, acrylonitrile epoxide, which is a more potent carcinogen than the parent compound quora.com. It is important to note that the chemical and physiological properties of different nitrile compounds can vary significantly, and therefore, the carcinogenic profile of one nitrile cannot be directly extrapolated to another quora.com.

The U.S. Environmental Protection Agency (EPA) classifies chemicals based on their carcinogenic potential. For example, acetonitrile (B52724) has been classified as a Group D chemical, meaning it is not classifiable as to human carcinogenicity due to a lack of data quora.com.

A comprehensive evaluation of the carcinogenic potential of this compound would require dedicated long-term animal bioassays and genotoxicity studies.

Table 1: Summary of Carcinogenicity Data for Selected Nitrile Compounds

| Compound | Carcinogenicity Classification | Key Findings in Preclinical Models |

|---|---|---|

| This compound | Data Not Available | No specific studies on carcinogenic effects were identified. |

| Acrylonitrile | Possibly carcinogenic to humans (IARC Group 2B) quora.com | Acrylonitrile epoxide, a metabolite, is considered a potent carcinogen. quora.com |

| Acetonitrile | Not classifiable as to human carcinogenicity (EPA Group D) quora.com | No pertinent data concerning carcinogenicity in humans were located. quora.com |

Mechanisms of General Nitrile-Induced Toxicity

The toxicity of nitrile compounds is multifaceted and can vary depending on the specific chemical structure. However, a primary mechanism underlying the acute toxicity of many nitriles is the metabolic release of cyanide nih.gov.

Exposure to nitriles can lead to a range of adverse health effects, affecting the neurologic, hepatic, cardiovascular, renal, and gastrointestinal systems nih.gov. The liberation of the cyanide ion (CN-) in the body is a key event in the manifestation of these toxic effects. Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (complex IV) in the mitochondrial electron transport chain. This inhibition leads to a rapid decrease in cellular adenosine (B11128) triphosphate (ATP) production, resulting in cellular hypoxia and, in severe cases, cell death.

Nitrile poisoning can present with symptoms similar to those of hydrogen cyanide poisoning, including increased saliva production, nausea, anxiety, confusion, vertigo, convulsions, and cardiac irregularities scbt.com. The severity of nitrile toxicity is often correlated with the rate and extent of cyanide release.

It is important to recognize that not all nitriles are equally toxic, and some may exert their toxic effects through mechanisms independent of cyanide release. For example, 3,3'-Iminodipropionitrile (IDPN) is a neurotoxin that causes proximal axonopathies, leading to an accumulation of neurofilaments chemicalbook.com. This specific mechanism of neurotoxicity appears to be selective and not directly related to cyanide-mediated effects chemicalbook.com. Similarly, β-aminopropionitrile (BAPN) is known to cause osteolathyrism by inhibiting the enzyme lysyl oxidase, which is crucial for collagen cross-linking, leading to skeletal deformities chemicalbook.comtaylorandfrancis.com.

The diverse toxicological profiles of nitrile compounds underscore the importance of evaluating each compound individually rather than generalizing from the entire class.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acrylonitrile |

| Acrylonitrile epoxide |

| β-aminopropionitrile (BAPN) |

| 3,3'-Iminodipropionitrile (IDPN) |

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a detailed picture of the electron distribution within a molecule. This information is key to understanding a molecule's geometry, stability, and chemical behavior.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict molecular geometries (bond lengths and angles) and other electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform calculations. nih.govirjweb.com This level of theory has been shown to provide results that correlate well with experimental data for a variety of organic molecules. researchgate.net

For 3-(Methylamino)propanenitrile, DFT calculations would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized geometry, various electronic properties can be calculated. Studies on similar molecules, such as 3-aminopropionitrile, have successfully used DFT to determine the relative stability of different conformers (spatial arrangements of the atoms). researchgate.net

Table 1: Examples of Molecular Properties Calculable via DFT This table is illustrative, based on typical outputs from DFT calculations on similar molecules.

| Property | Description |

|---|---|

| Optimized Bond Lengths (Å) | The calculated distances between bonded atoms in the most stable molecular structure. |

| Optimized Bond Angles (°) | The calculated angles between adjacent bonds. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule, arising from its charge distribution. |

| Vibrational Frequencies (cm⁻¹) | Predicted frequencies corresponding to molecular vibrations, which can be compared with experimental infrared (IR) spectra. |

Prediction of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. ajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.govajchem-a.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excited and thus more reactive. nih.gov DFT calculations are a primary tool for predicting HOMO and LUMO energies and, consequently, the energy gap. irjweb.comresearchgate.net From these energies, several global reactivity descriptors can be derived, providing quantitative measures of a molecule's chemical behavior. ajchem-a.comnih.gov

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies Based on established DFT principles. ajchem-a.com

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Quantifies the ability of a molecule to accept electrons. |

Electrostatic Potential Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule, calculated using DFT. researchgate.net It is plotted on the molecule's electron density surface, using colors to indicate different potential values. Red typically signifies regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group (-C≡N) due to the lone pair of electrons and the atom's high electronegativity. Regions of positive potential (blue) would be expected around the hydrogen atom attached to the methylamino group (-NH-), making it a potential hydrogen bond donor. Such maps are invaluable for predicting how the molecule might interact with other molecules, including biological targets like enzymes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.govfrontiersin.org

For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in an aqueous solution. By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify the most stable and frequently adopted shapes, which is crucial for understanding its biological activity. mdpi.comnih.gov

Furthermore, MD simulations are a cornerstone of drug discovery for studying how a ligand (like a derivative of this compound) interacts with a protein target. nih.govnih.govmdpi.com After docking the ligand into the protein's binding site, an MD simulation can reveal the stability of the complex. Key analyses include:

Root Mean Square Deviation (RMSD): Tracks the change in the atomic coordinates of the protein and ligand over time to assess the stability of the complex. frontiersin.orgnih.gov A stable RMSD value suggests a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues in the protein, highlighting which parts of the protein become more or less flexible upon ligand binding. frontiersin.org

Hydrogen Bond Analysis: Identifies and tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are often critical for binding affinity. nih.gov

In Silico Screening and Design of Novel Derivatives

In silico screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. semanticscholar.orgmdpi.com This approach significantly accelerates the early stages of drug discovery by prioritizing which molecules to synthesize and test experimentally.

The structure of this compound serves as a valuable scaffold for the design of novel derivatives. By computationally modifying its functional groups, a virtual library of new compounds can be created. This library can then be screened against a specific protein target using molecular docking programs. The programs predict the binding pose and estimate the binding affinity of each derivative. semanticscholar.org Compounds with the most promising predicted binding energies can then be selected for more detailed analysis, such as MD simulations, before being considered for chemical synthesis and in vitro testing. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 3-(Methylamino)propanenitrile and verifying its identity. These techniques provide detailed information about the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The methyl group protons (CH₃) attached to the nitrogen would appear as a singlet, typically in the range of 2.2-2.5 ppm. The methylene (B1212753) protons adjacent to the nitrogen (CH₂-N) would likely appear as a triplet around 2.7-2.9 ppm, coupled to the neighboring methylene group. The methylene protons adjacent to the nitrile group (CH₂-CN) would also be expected to be a triplet, shifted further downfield to approximately 2.5-2.7 ppm due to the electron-withdrawing nature of the nitrile group. The N-H proton would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 118-122 ppm. The methyl carbon (CH₃) attached to the nitrogen would appear at approximately 35-40 ppm. The methylene carbon adjacent to the nitrogen (CH₂-N) would likely resonate around 45-50 ppm, while the methylene carbon adjacent to the nitrile group (CH₂-CN) is expected to be found in the region of 15-20 ppm.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | CH₃-N | 2.2 - 2.5 | Singlet | - |

| ¹H | N-CH₂ | 2.7 - 2.9 | Triplet | Coupled to CH₂-CN |

| ¹H | CH₂-CN | 2.5 - 2.7 | Triplet | Coupled to N-CH₂ |

| ¹H | N-H | Variable | Broad Singlet | Dependent on solvent and concentration |

| ¹³C | C≡N | 118 - 122 | - | - |

| ¹³C | CH₃-N | 35 - 40 | - | - |

| ¹³C | N-CH₂ | 45 - 50 | - | - |

| ¹³C | CH₂-CN | 15 - 20 | - | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

A key feature in the IR spectrum would be the stretching vibration of the nitrile group (C≡N), which is expected to appear as a sharp, medium-intensity band in the region of 2240-2260 cm⁻¹ for saturated nitriles spectroscopyonline.com. The presence of a secondary amine (N-H) would be indicated by a stretching vibration in the range of 3300-3500 cm⁻¹, which is typically a single, sharp peak of weak to medium intensity spectroscopyonline.com. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2800-3000 cm⁻¹ region spectroscopyonline.com. Additionally, N-H bending vibrations are expected in the 1550-1650 cm⁻¹ range, and C-N stretching vibrations would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Analysis of the IR spectrum of the closely related compound, 3-(dimethylamino)propionitrile, shows a strong band at ~2250 cm⁻¹, confirming the nitrile group, and C-H stretching bands below 3000 cm⁻¹, indicative of the saturated alkyl chains. While this provides a good reference, the N-H stretching and bending vibrations would be unique to the spectrum of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Weak to Medium |

| C-H (sp³) | Stretch | 2800 - 3000 | Medium to Strong |

| C≡N | Stretch | 2240 - 2260 | Medium, Sharp |

| N-H | Bend | 1550 - 1650 | Variable |

| C-N | Stretch | 1000 - 1250 | Medium |

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. Both gas and liquid chromatography play vital roles in ensuring the purity and quality of the compound.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. Commercial suppliers of this compound often report purity levels greater than 98.0%, as determined by GC tcichemicals.com.

While a specific, standardized GC method for this compound is not detailed in the available literature, a suitable method can be designed based on the analysis of similar amine compounds. A capillary column with a polar stationary phase, such as a CP-Volamine or a DB-1701 (a (50%-phenyl)-methylpolysiloxane), would be appropriate for separating the polar amine from potential impurities patsnap.com. A flame ionization detector (FID) is commonly used for the detection of organic compounds and would provide good sensitivity.

The typical GC parameters would involve:

Injector Temperature: Set above the boiling point of the compound (e.g., 250 °C) to ensure complete vaporization.

Oven Temperature Program: A temperature ramp, for instance, starting at a lower temperature (e.g., 60 °C) and gradually increasing to a higher temperature (e.g., 250 °C), would be employed to effectively separate components with different boiling points.

Carrier Gas: An inert gas like helium or nitrogen would be used as the mobile phase.

Detector Temperature: Maintained at a high temperature (e.g., 280 °C) to prevent condensation of the analytes.

Quantitative analysis is typically performed using an internal or external standard method to ensure accuracy and precision.

Column Chromatography and Related Techniques for Isolation

Column chromatography is a fundamental technique for the purification and isolation of this compound on a preparative scale. Given the basic nature of the secondary amine group, silica (B1680970) gel is a common choice for the stationary phase teledynelabs.com. However, the acidic nature of standard silica gel can sometimes lead to strong adsorption and poor recovery of basic compounds.

To mitigate this, several approaches can be taken:

Use of a Modified Mobile Phase: A common strategy is to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the eluent. This deactivates the acidic sites on the silica gel and allows for the efficient elution of the amine. A typical eluent system might consist of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol, with the addition of 0.1-1% triethylamine.

Use of Amine-Functionalized Silica: For challenging separations of basic compounds, amine-functionalized silica gel can be used as the stationary phase sorbtech.combiotage.com. The amino groups on the silica surface create a less acidic environment, leading to improved peak shapes and better recovery of basic analytes sorbtech.combiotage.com.

The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

Validation of Computational Models with Experimental Data

The validation of computational models with experimental data is a critical step in establishing the credibility and predictive power of theoretical chemistry methods. For this compound, computational models can be used to predict various properties, including its spectroscopic data (NMR and IR).

The process of validation involves comparing the computationally predicted data with experimentally determined values. For instance, the ¹H and ¹³C NMR chemical shifts can be calculated using quantum mechanical methods such as Density Functional Theory (DFT). These calculated shifts can then be compared to the experimental NMR data. A good correlation between the calculated and experimental values would validate the computational model and the level of theory used.

Similarly, the vibrational frequencies in the IR spectrum can be computationally predicted and compared to the experimental IR spectrum. This comparison allows for a more detailed assignment of the observed absorption bands to specific vibrational modes within the molecule.

While specific studies validating computational models for this compound were not found in the reviewed literature, the general methodology is well-established in the field of computational chemistry. Such validation studies would provide deeper insights into the electronic structure and conformational preferences of the molecule, complementing the experimental findings.

Stereochemical Purity Determination (e.g., Enantiomeric and Diastereomeric Excess)

The stereochemical purity of a compound, specifically its enantiomeric and diastereomeric excess, is a critical parameter in chemical analysis, particularly for chiral molecules. However, for the compound this compound, the concepts of enantiomeric and diastereomeric excess are not applicable.

This compound possesses a simple aliphatic chain with a methylamino group and a nitrile group. To exhibit stereoisomerism in the form of enantiomers or diastereomers, a molecule must contain one or more stereocenters, which are typically carbon atoms bonded to four different substituent groups.

An examination of the molecular structure of this compound reveals the absence of any such stereocenters. Each carbon atom in the propanenitrile backbone is bonded to at least two hydrogen atoms, meaning none of them are chiral centers. Consequently, this compound is an achiral molecule.

Because this compound is achiral, it does not have enantiomers or diastereomers. Therefore, the determination of enantiomeric excess (ee) or diastereomeric excess (de) is not a relevant analytical consideration for this specific compound. Standard analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to determine its chemical purity by identifying and quantifying any impurities, but not for stereochemical purity.

In the context of more complex molecules that incorporate the this compound moiety and also contain stereocenters, the determination of stereochemical purity becomes a crucial aspect of their synthesis and characterization. For instance, in the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate is a β-hydroxy amide. ucsb.eduresearchgate.net For this chiral intermediate, analytical techniques are employed to determine its high diastereomeric excess (de 98%) and enantiomeric excess (ee >99%) after recrystallization, which is essential for the successful synthesis of the final chiral product. ucsb.eduresearchgate.net These determinations are typically carried out using methods such as chiral high-performance liquid chromatography (HPLC) or NMR spectroscopy with chiral shift reagents. However, it is important to reiterate that these analyses are performed on chiral derivatives or precursors and not on the achiral this compound itself.

Environmental Occurrence, Fate, and Biotransformation of Nitriles

Natural Occurrence of Nitrile Compounds in Biological Systems

Nitrile compounds are not merely synthetic creations; they are widespread in nature, produced by a diverse array of organisms including plants, bacteria, fungi, and animals. frontiersin.orgnih.gov Over 120 naturally occurring nitriles have been identified from both terrestrial and marine environments. wikipedia.org Their roles in biological systems are varied, often serving as key components in defense mechanisms or as intermediates in metabolic pathways. rsc.org

In the plant kingdom, nitriles are commonly found as cyanogenic glycosides and cyanolipids. nih.govresearchgate.net Cyanogenic glycosides, present in over 2,500 plant species including many food sources like almonds, cassava, and the seeds of fruits such as apricots and apples, can release toxic hydrogen cyanide upon enzymatic hydrolysis, acting as a defense against herbivores. wikipedia.orgresearchgate.net Mandelonitrile is a well-known cyanohydrin that is produced from the ingestion of almonds or certain fruit pits and is responsible for the toxicity of these cyanogenic glycosides. wikipedia.orgturito.com Plants from the Brassica genus, such as cabbage, Brussels sprouts, and cauliflower, also release nitriles during cooking through hydrolysis. wikipedia.org Cyanolipids serve as nitrogen storage compounds in the seeds of certain plants. nih.gov

Bacteria and fungi also synthesize nitriles. frontiersin.orgnih.gov Some bacteria produce nitriles as part of their metabolic processes or for detoxification. nih.gov For instance, certain bacteria can produce cyanide through a process called cyanogenesis, which can then be detoxified into nitriles. nih.gov Fungi, particularly filamentous fungi, are also known to produce nitriles, with enzymes like nitrilases playing a role in their metabolism. researchgate.net In the animal kingdom, some insects and arthropods produce nitrile compounds for chemical defense. frontiersin.orgrsc.orgresearchgate.net

Below is a table summarizing examples of naturally occurring nitrile compounds and their biological sources.

| Compound Class | Example Compound | Biological Source | Primary Function |

| Cyanogenic Glycosides | Amygdalin | Seeds of almonds, apricots, apples | Chemical Defense |

| Cyanohydrins | Mandelonitrile | Almonds, fruit pits | Chemical Defense |

| Glucosinolates | (derivatives can be nitriles) | Brassica plants (cabbage, broccoli) | Chemical Defense |

| Aliphatic Nitriles | Various | Bacteria, Fungi | Metabolic Intermediates |

| Aromatic Nitriles | Various | Marine Sponges, Fungi | Chemical Defense, Antitumor |

Environmental Fate and Transport Mechanisms of Nitriles

The fate of nitrile compounds in the environment is governed by a combination of physical, chemical, and biological processes. Their persistence, mobility, and potential for transformation depend on both the specific chemical structure of the nitrile and the characteristics of the environmental matrix (soil, water, air).

Volatilization is a key process that dictates the transport of nitriles from soil and water into the atmosphere. This tendency is largely governed by a compound's Henry's Law constant (K_H), which relates its partial pressure in the air to its concentration in water. usda.gov The Henry's Law constant is itself a function of a chemical's vapor pressure and water solubility; higher vapor pressure and lower solubility lead to a greater tendency to volatilize. researchgate.net

Chemicals with low Henry's Law constants tend to be less volatile and may accumulate at the soil surface as water evaporates, which can paradoxically increase their volatilization rate over time. usda.govscispace.com Conversely, compounds with high K_H values are more readily partitioned into the air phase and their volatilization is more likely controlled by their rate of diffusion through the soil. usda.gov Environmental factors such as soil type, moisture content, temperature, and air movement also significantly influence the rate of volatilization.

Biodegradation is a primary mechanism for the removal of nitrile compounds from aquatic and soil environments. tandfonline.com A wide variety of microorganisms, including bacteria from genera such as Rhodococcus, Pseudomonas, Alcaligenes, Bacillus, and Nocardia, possess the enzymatic machinery to break down these compounds, often utilizing them as a source of carbon and nitrogen. tandfonline.comnih.gov

Two principal enzymatic pathways are responsible for microbial nitrile degradation:

Nitrilase Pathway : Nitrilase enzymes (EC 3.5.5.1) directly hydrolyze the nitrile group to produce a corresponding carboxylic acid and ammonia (B1221849) in a single step. nih.govnih.gov

Nitrile Hydratase/Amidase Pathway : This is a two-step process. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to form an amide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the final products of carboxylic acid and ammonia. frontiersin.orgnih.govnih.gov

The specific pathway utilized depends on the microorganism and the structure of the nitrile substrate. researchgate.net These biological processes transform potentially toxic nitriles into less harmful substances that can be integrated into natural biogeochemical cycles. nih.gov

The extensive use of nitriles in industry and agriculture, for example in the manufacturing of polymers, pharmaceuticals, and pesticides, can lead to environmental contamination. tandfonline.comresearchgate.net Residual nitriles in soil have the potential to migrate downwards and contaminate groundwater resources. semanticscholar.org

The leaching potential of a nitrile is influenced by several factors:

Water Solubility : Highly soluble nitriles will more readily move with percolating water.

Soil Adsorption : The tendency of a compound to bind to soil particles, often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), is a critical factor. Strong adsorption retards movement, while weak adsorption facilitates leaching.

Persistence : The rate at which a nitrile is degraded (biologically or chemically) determines the amount of time it is available to be leached.

Contamination of soil and water with nitriles from industrial and agricultural sources is a significant environmental concern that can pose a threat to both ecosystems and human health. researchgate.netsemanticscholar.org

Besides biological degradation, nitriles can undergo abiotic chemical transformations in the environment. The primary abiotic process is hydrolysis, where the nitrile group reacts with water. This reaction can be catalyzed by acidic or basic conditions in soil and water, proceeding first to an amide intermediate and then to a carboxylic acid. wikipedia.orglibretexts.org However, this process is generally much slower than enzymatic hydrolysis under typical environmental conditions. nih.gov

Other potential transformations include reduction reactions, which can be catalyzed by certain metals or minerals present in soil and sediment, potentially converting nitriles into amines or other reduced products. mdpi.com Sequestration involves the binding of nitrile compounds to soil organic matter or clay minerals, which can reduce their bioavailability and mobility, effectively locking them within the soil matrix.

Bioremediation Strategies for Nitrile Contaminants

Bioremediation offers an environmentally sustainable and cost-effective approach for cleaning up sites contaminated with nitriles. tandfonline.comwalshmedicalmedia.commontana.edu This strategy harnesses the metabolic capabilities of microorganisms to degrade these toxic compounds into harmless products like carboxylic acids, ammonia, carbon dioxide, and water. nih.govmontana.edu

Several bioremediation techniques can be applied:

Natural Attenuation : This involves monitoring the natural degradation of contaminants by indigenous microbial populations without intervention. nih.gov

Biostimulation : This in-situ technique involves stimulating the existing native microbial community by adding nutrients, oxygen, or other growth-limiting substances to enhance their degradation activity. nih.govfrontiersin.org

Bioaugmentation : This strategy involves introducing specific, pre-selected nitrile-degrading microorganisms or consortia to a contaminated site to supplement the indigenous population and accelerate the degradation process. nih.gov This is particularly useful when the native microbial community lacks the necessary catabolic pathways.

Bacteria such as Pseudomonas aeruginosa and various Rhodococcus species have proven to be highly effective in degrading a range of nitriles, including industrial pollutants like acrylonitrile (B1666552), and are promising candidates for bioaugmentation. tandfonline.comresearchgate.net Immobilizing these bacteria on carriers to create biofilms can enhance their stability and efficiency in bioreactors or in-situ applications. nih.gov

Phytoremediation , the use of plants to clean up contaminants, is another potential strategy. Plants possessing nitrilase enzymes can absorb and metabolize certain nitrile compounds from the soil and water. mdpi.com

The table below outlines various bioremediation approaches for nitrile contamination.

| Strategy | Description | Key Organisms/Components |

| Natural Attenuation | Relies on indigenous microorganisms to degrade contaminants under existing environmental conditions. | Native soil and water bacteria, fungi |

| Biostimulation | Addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to enhance the activity of native microbes. | Indigenous nitrile-degrading microorganisms |

| Bioaugmentation | Introduction of exogenous microorganisms with specific nitrile-degrading capabilities. | Pseudomonas sp., Rhodococcus sp., Alcaligenes faecalis |

| Phytoremediation | Use of plants to absorb, accumulate, and/or degrade nitrile contaminants. | Plants with nitrilase activity |

Role of Nitrile Hydratases in Biotransformation and Amide Production

Nitrile hydratases (NHase) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. researchgate.netnih.govfrontiersin.org This enzymatic conversion is a key step in the natural degradation of many nitrile compounds and has been harnessed for various industrial applications, including the production of acrylamide (B121943) and nicotinamide. nih.govmdpi.comnih.gov The reaction proceeds under mild conditions, making it an environmentally friendly alternative to chemical hydration methods. researchgate.netfrontiersin.org

However, a review of existing scientific literature indicates a lack of specific studies on the biotransformation of 3-(Methylamino)propanenitrile by nitrile hydratases. There are no available research findings that detail the conversion of this compound to its corresponding amide, 3-(methylamino)propanamide, through the action of these enzymes. Consequently, data on reaction kinetics, optimal conditions, and the specific nitrile hydratases capable of acting on this substrate are not available.

Table 1: General Substrate Examples for Nitrile Hydratases

| Substrate | Product |

| Acrylonitrile | Acrylamide |

| 3-Cyanopyridine | Nicotinamide |

| Benzonitrile | Benzamide |

This table provides general examples of nitrile hydratase activity and does not include data for this compound, as such data is not available in the reviewed literature.

Identification and Application of Microorganisms for Nitrile Degradation

A wide variety of microorganisms, including bacteria, fungi, and actinomycetes, have been identified for their ability to degrade nitrile compounds. nih.govnih.gov These organisms often utilize nitriles as a source of carbon and/or nitrogen for their growth. Genera such as Rhodococcus, Pseudomonas, Bacillus, and Alcaligenes are frequently cited for their nitrile-degrading capabilities. nih.govnih.gov The application of these microorganisms is a key strategy in the bioremediation of nitrile-contaminated environments.

Despite the broad knowledge of nitrile-degrading microorganisms, there is no specific information in the scientific literature regarding the identification of microbial strains that can degrade this compound. Studies focusing on the isolation, characterization, and application of microorganisms for the specific purpose of degrading this compound have not been published. As a result, there are no established microbial consortia or pure cultures known to metabolize this compound.

Table 2: Genera of Microorganisms Known for General Nitrile Degradation

| Genus | Examples of Nitriles Degraded |

| Rhodococcus | Acrylonitrile, Benzonitrile |

| Pseudomonas | Acetonitrile (B52724), Adiponitrile |

| Bacillus | Acetonitrile, Propionitrile |

| Alcaligenes | Acrylonitrile |

This table lists microorganisms with known nitrile-degrading capabilities for other compounds. No microorganisms have been specifically identified for the degradation of this compound in the reviewed literature.

Environmental Impact Considerations related to Nitrile-Containing Products

The environmental impact of nitrile-containing products is a growing concern. Many synthetic nitriles are derived from petrochemical sources, and their production can be energy-intensive. nih.gov The disposal of nitrile-based products, such as nitrile gloves, contributes to plastic waste, as they are generally not biodegradable. nih.gov Furthermore, some nitrile compounds are known to be toxic to aquatic life. nih.gov

With regard to this compound, there is a lack of specific studies on its environmental impact. While general hazard classifications exist, detailed research on its persistence in the environment, potential for bioaccumulation, and long-term ecological effects is not available. Information on the environmental fate of products containing this specific compound is also absent from the scientific literature.

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of β-aminonitriles, including 3-(Methylamino)propanenitrile, often involves methods like the Michael addition of methylamine (B109427) to acrylonitrile (B1666552). While effective, these methods can present environmental and safety challenges. The future of its synthesis lies in the development of greener, more sustainable protocols.

Key research frontiers include:

Heterogeneous Catalysis: Shifting from homogeneous catalysts to solid, reusable heterogeneous catalysts is a major goal. Catalysts such as zeolites, various metal oxides (e.g., aluminum oxide, titanium oxide), and supported metal nanoparticles are being explored to facilitate the addition of amines to α,β-unsaturated nitriles. These catalysts offer advantages like easier product separation, catalyst recycling, and potentially milder reaction conditions, reducing waste and energy consumption.

Green Solvents: Research is moving towards replacing volatile and hazardous organic solvents with more environmentally benign alternatives. Water is a highly attractive medium for organic reactions, and studies have demonstrated that catalysts like indium powder can efficiently promote the synthesis of α-aminonitriles in aqueous media. researchgate.netnih.gov The exploration of supercritical fluids and ionic liquids as reaction media also represents a promising avenue.

Alternative Cyanide Sources: The toxicity of traditional cyanide sources like hydrogen cyanide (HCN) and its salts is a significant drawback. Future methodologies are focusing on safer, in-situ sources of cyanide. rsc.org Non-toxic alternatives such as trimethylsilyl (B98337) cyanide (TMSCN), when paired with an appropriate catalyst, and even aliphatic nitriles or α-amino acids, are being investigated as cyanide precursors in Strecker-type reactions to produce aminonitriles more safely. researchgate.netrsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes. The application of flow chemistry to the synthesis of this compound could lead to more efficient and safer industrial production.

Exploration of Expanded Therapeutic Applications for Derivatives

While this compound itself is not a therapeutic agent, its derivatives are crucial intermediates in the pharmaceutical industry. The future in this area lies in leveraging its unique chemical scaffold to create novel drugs with enhanced efficacy and new mechanisms of action.

A significant area of development is in the field of antibiotics. For instance, a stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a derivative of this compound, has been developed as a key intermediate for the fluoroquinolone antibiotic PF-00951966. Fluoroquinolones are broad-spectrum antibiotics that work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. rxlist.comnih.gov They are used to treat a wide range of infections, including respiratory tract, urinary tract, and skin infections. rxlist.comnih.gov The development of new derivatives in this class is critical for combating the growing threat of multidrug-resistant bacteria. nih.gov

Future research will likely focus on:

Novel Antibacterial Agents: Modifying the core structure of this compound to create new classes of antibiotics that can overcome existing resistance mechanisms.

Antiviral and Anticancer Agents: The nitrile group is a versatile functional group in medicinal chemistry and is present in a number of approved drugs. nih.gov Derivatives are being explored for their potential as inhibitors of enzymes crucial for viral replication or cancer cell proliferation, such as cysteine proteases. nih.gov

Neurological Disorders: The carbonitrile group has been incorporated into compounds designed to inhibit enzymes like monoamine oxidase (MAO), which are targets for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. core.ac.uk Systematic exploration of new carbonitrile-containing compounds derived from scaffolds like this compound could yield novel therapeutic leads for these conditions. core.ac.uk

Advanced Mechanistic Studies of Biological Activity and Toxicity

A deeper understanding of how this compound and its derivatives interact with biological systems is crucial for both drug development and risk assessment. Future research will employ advanced analytical and toxicological methods to elucidate these mechanisms at the molecular level.

The toxicity of many nitrile compounds is linked to their in-vivo metabolism, which can liberate cyanide. nih.gov This is a critical consideration for any therapeutic application. Studies on β-aminopropionitrile have investigated its toxic mechanisms, including its effect on enzymes like protein-lysine 6-oxidase and monoamine oxidase. nih.gov

Emerging research in this area will focus on:

Metabolic Pathway Analysis: Utilizing advanced techniques like mass spectrometry-based metabolomics to identify the complete metabolic fate of this compound derivatives in biological systems. This will help in predicting potential toxic metabolites and designing safer drug candidates.

Enzyme Interaction Studies: Investigating the specific interactions between these compounds and their target enzymes (in a therapeutic context) or off-target enzymes (in a toxicological context). This includes studying how the nitrile group binds to and interacts with active sites. core.ac.uk

Structure-Toxicity Relationship (STR) Studies: Combining experimental toxicity data with computational modeling to build predictive models for the toxicity of new derivatives. This will allow for the early-stage filtering of potentially toxic compounds in the drug discovery pipeline.

Innovative Bioremediation Approaches for Environmental Stewardship

Nitrile compounds are used in various industrial processes, and their presence in industrial wastewater is a significant environmental concern. nih.gov Innovative bioremediation strategies offer a cost-effective and environmentally friendly way to degrade these pollutants. tandfonline.comresearchgate.net

The microbial degradation of nitriles typically occurs via two main enzymatic pathways:

Nitrilase Pathway: Nitrilases hydrolyze nitriles directly to carboxylic acids and ammonia (B1221849). frontiersin.org

Nitrile Hydratase-Amidase Pathway: Nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. wikipedia.orgnih.gov

Future research is focused on harnessing and optimizing these microbial capabilities:

Discovery of Novel Microbial Strains: Isolating and characterizing new bacteria and fungi from diverse and extreme environments that possess highly efficient or robust nitrile-degrading enzymes. openbiotechnologyjournal.com Thermophilic bacteria, such as Bacillus pallidus, are of particular interest as their enzymes are often more stable under industrial conditions. nih.govucl.ac.uk

Enzyme Engineering: Using genetic and protein engineering techniques to improve the activity, stability, and substrate specificity of enzymes like nitrile hydratase and nitrilase for specific industrial waste streams.

Bioreactor Technology: Developing advanced bioreactor systems, such as fluidized bed reactors, that utilize immobilized microbial cells or biofilms. nih.govnih.gov Co-immobilizing nitrile-degrading bacteria (e.g., Rhodococcus rhodochrous) with biofilm-forming bacteria can enhance the efficiency and stability of the degradation process in continuous-flow systems. nih.govnih.gov

Table 1: Bacterial Strains with Nitrile-Degrading Capabilities

| Bacterial Genus/Species | Key Enzymes | Relevance in Bioremediation |

|---|---|---|